

Cross-validation of 2-tert-Butylanthracene characterization data from different techniques

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Compound of Interest

Compound Name: **2-tert-Butylanthracene**

Cat. No.: **B094940**

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Cross-Validation of 2-tert-Butylanthracene Characterization Data

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. Ensuring the identity, purity, and structural integrity of a substance like **2-tert-Butylanthracene** requires a multi-faceted analytical approach. Cross-validating data from orthogonal techniques—those that measure different physical or chemical properties—provides a high degree of confidence in the final assessment. This guide offers a comparative overview of key analytical techniques used to characterize **2-tert-Butylanthracene**, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Summary

The following table summarizes the quantitative data obtained from various analytical techniques for the characterization of **2-tert-Butylanthracene**. This allows for a direct comparison of the results, showcasing the consistency and complementary nature of the data.

Analytical Technique	Parameter	Observed Value	Reference
Melting Point	Melting Range	146-148 °C	[1]
Mass Spectrometry (MS)	Molecular Weight (MW)	234.34 g/mol	[1] [2]
Molecular Ion (M ⁺)	m/z 234	[1]	
Key Fragment Ions	m/z 219 (M-15, base peak), 178	[1]	
¹ H NMR	Chemical Shift (δ)	~1.4 ppm (s, 9H, C(CH ₃) ₃), ~7.4-8.5 ppm (m, 9H, Ar-H)	
¹³ C NMR	Chemical Shift (δ)	~31 ppm (C(CH ₃) ₃), ~35 ppm (C(CH ₃) ₃), ~122-132 ppm (Ar-C)	
UV-Vis Spectroscopy	λ _{max} (in Hexane)	~256 nm, with fine structure bands at ~325, 340, 358, 377 nm	

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols represent standard procedures for the respective analytical techniques.

1. Melting Point Determination

- Objective: To determine the temperature range over which the solid **2-tert-Butylanthracene** transitions into a liquid, which is an indicator of purity.
- Methodology:
 - A small, dry sample of **2-tert-Butylanthracene** is finely powdered and packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.

2. Mass Spectrometry (MS)

- Objective: To determine the molecular weight and fragmentation pattern of **2-tert-Butylanthracene**, confirming its molecular formula and providing structural information.
- Methodology:
 - A dilute solution of **2-tert-Butylanthracene** is prepared in a suitable volatile solvent (e.g., methanol or dichloromethane).
 - The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
 - The molecules are ionized, commonly using Electron Ionization (EI).
 - The ionized molecules and their fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
 - A detector records the abundance of each ion, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion (M^+), and the fragmentation pattern provides a fingerprint of the molecule's structure.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the carbon-hydrogen framework of **2-tert-Butylanthracene**, providing detailed information about its molecular structure.
- Methodology:

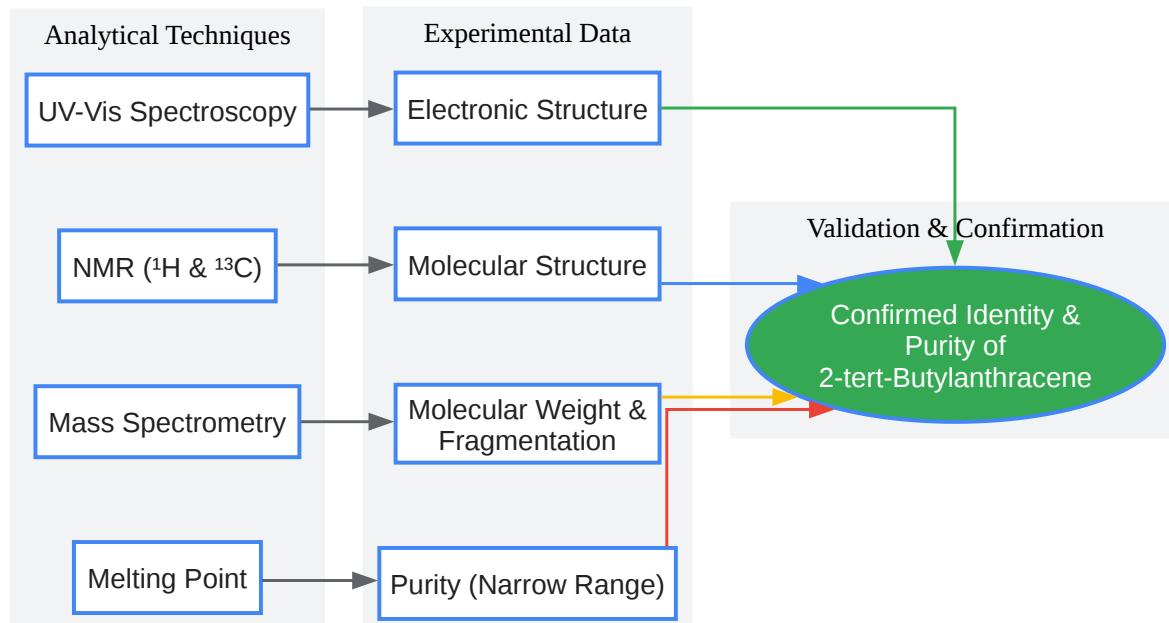
- A sample of **2-tert-Butylanthracene** (typically 5-20 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- The NMR tube is placed in the strong magnetic field of the NMR spectrometer.
- The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei.
- As the nuclei relax, they emit signals that are detected and converted into an NMR spectrum.
- The chemical shifts (δ), signal integrations, and coupling patterns in the ^1H NMR spectrum, and the chemical shifts in the ^{13}C NMR spectrum, are analyzed to determine the structure of the molecule.

4. UV-Vis Spectroscopy

- Objective: To measure the electronic absorption spectrum of **2-tert-Butylanthracene**, which is characteristic of its conjugated aromatic system.
- Methodology:
 - A dilute solution of **2-tert-Butylanthracene** of known concentration is prepared in a UV-transparent solvent (e.g., hexane or ethanol).
 - The solution is placed in a cuvette, and the cuvette is placed in a UV-Vis spectrophotometer.
 - A beam of ultraviolet and visible light is passed through the sample.
 - The instrument measures the amount of light absorbed at each wavelength.
 - The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelength(s) of maximum absorbance (λ_{max}) can be determined.

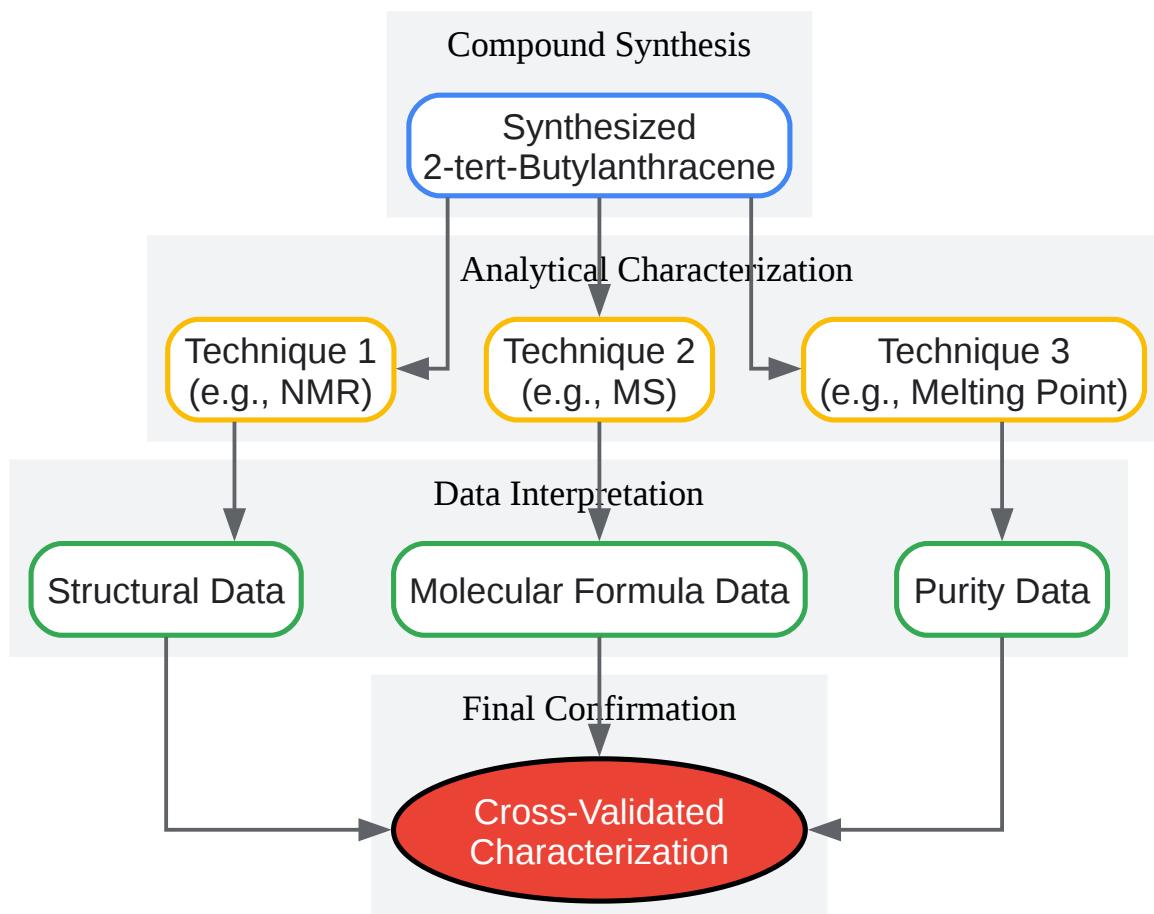
Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of **2-tert-Butylanthracene** characterization data.



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Caption: Cross-validation workflow for **2-tert-Butylanthracene** characterization.



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Caption: Logical flow from synthesis to confirmed characterization.

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References

- 1. 2-tert-Butylanthracene | C₁₈H₁₈ | CID 87800 - PubChem [pubchem.ncbi.nlm.nih.gov]
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